molecular formula C15H16FNO4 B2397350 2-(2-Fluorophenoxy)-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide CAS No. 1428360-02-4

2-(2-Fluorophenoxy)-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide

Cat. No.: B2397350
CAS No.: 1428360-02-4
M. Wt: 293.294
InChI Key: RMYIAWGWPAOFOP-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the 2-fluorophenoxy intermediate.

    Introduction of the furan ring: The furan ring is introduced through a coupling reaction with a suitable furan derivative.

    Hydroxypropylation: The final step involves the reaction of the intermediate with a hydroxypropylating agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenoxy group can undergo nucle

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[3-(furan-3-yl)-3-hydroxypropyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4/c16-12-3-1-2-4-14(12)21-10-15(19)17-7-5-13(18)11-6-8-20-9-11/h1-4,6,8-9,13,18H,5,7,10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYIAWGWPAOFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCC(C2=COC=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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